

# In-Depth Technical Guide: 1-Boc-4-methylpiperazine (CAS 53788-49-1)

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## Compound of Interest

Compound Name: 1-Boc-4-methylpiperazine

Cat. No.: B023269

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## A Core Building Block for Modern Drug Discovery

This technical guide provides a comprehensive overview of **1-Boc-4-methylpiperazine**, a key building block for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, safety information, and its critical role in the synthesis of various pharmaceutical agents, supported by detailed experimental protocols and pathway visualizations.

## Core Properties and Specifications

**1-Boc-4-methylpiperazine**, systematically named tert-butyl 4-methylpiperazine-1-carboxylate, is a colorless oil widely used in organic synthesis.<sup>[1][2]</sup> Its structure features a piperazine ring with a Boc (tert-butyloxycarbonyl) protecting group on one nitrogen and a methyl group on the other, making it an ideal intermediate for the controlled introduction of a 4-methylpiperazine moiety into target molecules.

Table 1: Physicochemical Properties of **1-Boc-4-methylpiperazine**

Property	Value	Reference(s)
CAS Number	53788-49-1	[1]
Molecular Formula	C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molar Mass	200.28 g/mol	[1]
Appearance	Colorless Oil	[1][2]
Density	1.023 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
Boiling Point	254.8 ± 33.0 °C (Predicted)	[1]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, Methanol	[1]
Storage Temperature	2-8°C	[1]

## Safety and Handling

Proper handling of **1-Boc-4-methylpiperazine** is crucial to ensure laboratory safety. The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3]  
[4] It may also cause respiratory irritation.[3]

Table 2: GHS Hazard and Precautionary Statements

Category	Statement	Reference(s)
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[3][4]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash hands thoroughly after handling P270: Do not eat, drink or smoke when using this product P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of soap and water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]

#### Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles with side-shields.[3]
- Hand Protection: Wear compatible chemical-resistant gloves.[3]
- Skin and Body Protection: Wear impervious clothing.[3]
- Respiratory Protection: Use a suitable respirator in well-ventilated areas.[3]

In case of accidental exposure, follow standard first-aid measures and seek medical attention. [3][4] Spills should be contained and cleaned up using absorbent materials, and the area should be well-ventilated.[4]

## Key Synthetic Applications and Experimental Protocols

**1-Boc-4-methylpiperazine** is a versatile reagent in organic synthesis, primarily utilized in reactions that leverage its protected and unprotected nitrogen atoms. The two most common and critical transformations are the Buchwald-Hartwig amination to form a C-N bond at the unprotected nitrogen, followed by the deprotection of the Boc group to reveal a reactive secondary amine.

### Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[5][6] This reaction is fundamental in medicinal chemistry for synthesizing N-aryl piperazines, a common scaffold in many biologically active compounds.[5]

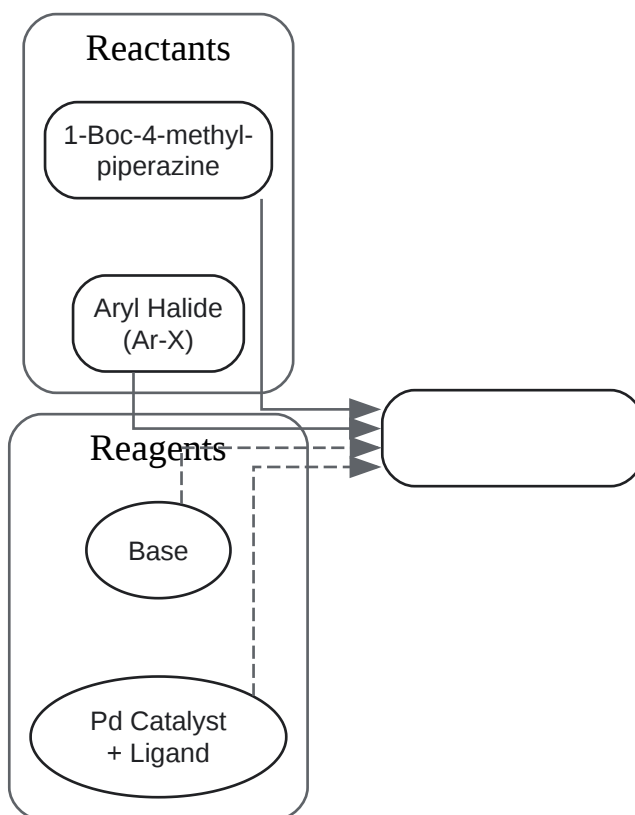
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with **1-Boc-4-methylpiperazine**

This protocol provides a general framework for the coupling reaction. Specific conditions may need to be optimized based on the nature of the aryl halide.

- **Reaction Setup:** In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 equiv.), **1-Boc-4-methylpiperazine** (1.2-1.5 equiv.), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) (1.4-2.0 equiv.).[5]
- **Catalyst Preparation:** In a separate vial, dissolve the palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub> or Pd(OAc)<sub>2</sub>) and a suitable phosphine ligand (e.g., XantPhos or RuPhos) in a small amount of anhydrous solvent (e.g., toluene or dioxane).[5]
- **Reaction Execution:** Add the anhydrous solvent to the Schlenk tube containing the reactants, followed by the catalyst solution via syringe. Seal the tube and heat the reaction mixture to

the desired temperature (typically 80-110°C).[7]

- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-N'-Boc-4-methylpiperazine.[5]



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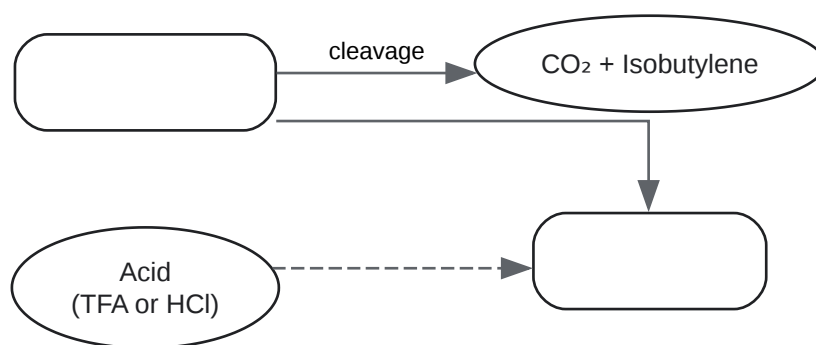
Caption: Buchwald-Hartwig amination workflow.

## Boc Deprotection

The Boc protecting group is readily removed under acidic conditions to yield the free secondary amine, which can then undergo further functionalization. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are commonly used for this purpose.<sup>[8]</sup><sup>[9]</sup>

#### Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

- **Reaction Setup:** Dissolve the N-Boc-protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask at 0°C.<sup>[9]</sup>
- **Reagent Addition:** Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM.<sup>[9]</sup>
- **Reaction Execution:** Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.<sup>[9]</sup>
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.<sup>[9]</sup>
- **Work-up:**
  - Remove the solvent and excess TFA under reduced pressure.<sup>[9]</sup>
  - To obtain the free base, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) until the aqueous layer is basic.<sup>[8]</sup>
  - Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.<sup>[8]</sup>
- **Isolation:** Filter and concentrate the organic layer under reduced pressure to obtain the deprotected piperazine.<sup>[8]</sup>



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Caption: Boc deprotection workflow.

## Applications in Drug Discovery and Development

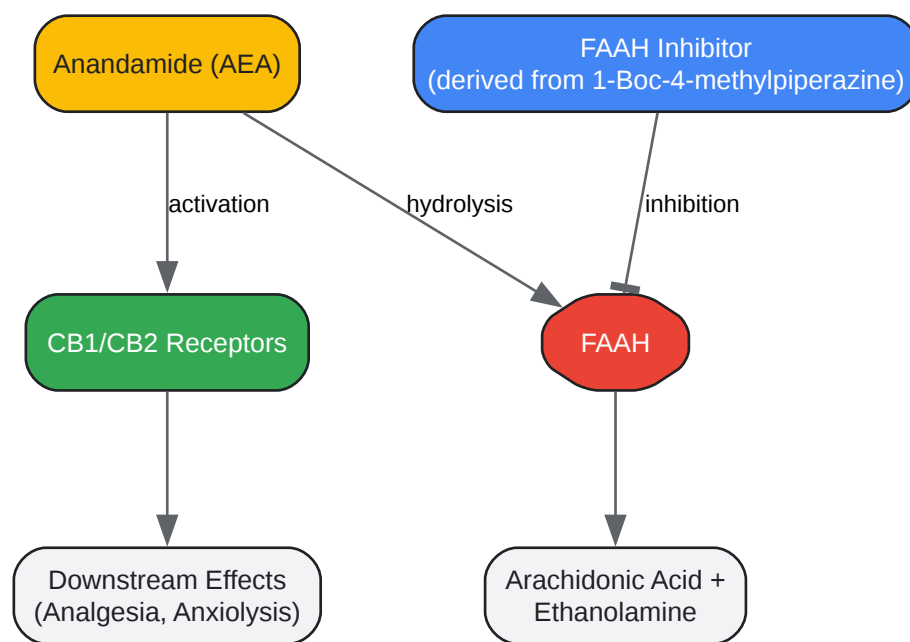
The 4-methylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. **1-Boc-4-methylpiperazine** serves as a crucial starting material for the synthesis of these complex molecules.

## Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is an enzyme that degrades the endocannabinoid anandamide.[10] Inhibiting FAAH increases anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects.[1][4] This makes FAAH a promising target for the treatment of pain, anxiety, and neurodegenerative diseases.[1][3] Piperazine-containing compounds have been developed as potent and selective FAAH inhibitors.[2]

### Signaling Pathway: Endocannabinoid System and FAAH Inhibition

Inhibition of FAAH prevents the breakdown of anandamide (AEA), leading to its accumulation.[10] This enhances the activation of cannabinoid receptors (CB1 and CB2), which in turn modulates neurotransmitter release and reduces neuronal excitability.[1][3]



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Caption: FAAH inhibition signaling pathway.

## PARP Inhibitors: Olaparib

Olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, particularly for cancers with BRCA mutations.[11][12] The synthesis of Olaparib involves intermediates that can be prepared using piperazine derivatives. While the direct use of **1-Boc-4-methylpiperazine** is not explicitly detailed in all published routes, the synthesis of the core piperazine-containing fragment is a key step where analogous building blocks are employed. [11][13] The general strategy involves the coupling of a piperazine derivative to a phthalazinone core.[11]

## Janus Kinase (JAK) Inhibitors

JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers.[14][15] The synthesis of some JAK inhibitors, such as abrocitinib, involves the incorporation of a piperazine or piperidine moiety, highlighting the importance of piperazine-containing building blocks in this therapeutic area.[14][16] The piperazine ring often serves as a key linker or pharmacophoric element in these molecules.[17]



## Conclusion

**1-Boc-4-methylpiperazine** is a cornerstone of modern medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex pharmaceutical agents. Its well-defined reactivity, particularly in Buchwald-Hartwig amination and subsequent Boc deprotection, allows for the efficient incorporation of the 4-methylpiperazine scaffold into a wide range of drug candidates. From FAAH inhibitors for neurological disorders to PARP and JAK inhibitors for oncology and autoimmune diseases, the applications of this building block continue to expand, underscoring its importance in the development of novel therapeutics. This guide provides the essential technical information for researchers to effectively and safely utilize **1-Boc-4-methylpiperazine** in their drug discovery endeavors.

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